molecular formula C17H13N3OS B6144451 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 325738-86-1

8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B6144451
CAS No.: 325738-86-1
M. Wt: 307.4 g/mol
InChI Key: VXUXCFHIUTZZFI-UHFFFAOYSA-N
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Description

8-Methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology, primarily for the development of protein kinase inhibitors. Its core structure is based on a triazoloquinoline system, a privileged pharmacophore known for its ability to interact with the ATP-binding site of various kinases. This specific derivative has been identified as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00114]. DYRK1A is a compelling therapeutic target implicated in neurological disorders, such as Down syndrome and Alzheimer's disease, as well as in certain cancers. The compound's mechanism of action involves competitive binding at the kinase's active site, effectively blocking its phosphorylation activity and modulating downstream signaling pathways. The presence of the 1-thiol moiety and the 8-methoxy and 5-phenyl substituents are critical for optimizing binding affinity and selectivity, making this molecule a valuable tool for probing DYRK1A function in disease models [https://www.sciencedirect.com/science/article/abs/pii/S0223523419305985]. Researchers utilize this compound to elucidate the pathophysiological roles of DYRK1A, to validate new targets, and as a starting point for the structure-based design of novel therapeutics for cognitive disorders and oncology.

Properties

IUPAC Name

8-methoxy-5-phenyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-21-12-7-8-13-14(11-5-3-2-4-6-11)10-16-18-19-17(22)20(16)15(13)9-12/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUXCFHIUTZZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, which is then subjected to cyclization with a triazole precursor. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Cyclization of Quinoline Derivatives

A common approach involves cyclizing quinoline precursors with triazole-forming reagents. For example:

  • Precursor preparation : Quinoline derivatives (e.g., substituted acylhydrazides or thiosemicarbazides) are first synthesized.

  • Cyclization : These precursors undergo cyclization with reagents like carbon disulfide (CS₂) or isothiocyanates under basic conditions to form the triazole ring fused with quinoline .

  • Yield : Reported yields range from 52% to 91%, depending on substituents and reaction conditions .

Eschenmoser Coupling Reaction

Some syntheses utilize the Eschenmoser coupling reaction, which involves nucleophilic attack of hydrazinecarbothioamides on quinones (e.g., p-chloranil) to form triazoloquinoline derivatives. This method achieves yields of 82–88% .

Table 1: Key Synthesis Routes

RouteReagents/ConditionsYield RangeReference
Cyclization of thiosemicarbazidesCS₂, alcoholic KOH; reflux with hydrazine hydrate70–86%
Eschenmoser couplingp-chloranil, triethylamine, Ph₃P82–88%
Alkaline cyclizationIsothiocyanates, basic media70–86%

Chemical Reactivity Analysis

The compound exhibits diverse reactivity due to its functional groups:

Oxidation

The thiol (-SH) group at position 1 undergoes oxidation to form sulfoxides or sulfones. For example:

  • Reagents : Common oxidizing agents like hydrogen peroxide or iodine can oxidize the thiol group.

  • Mechanism : Oxidation occurs via formation of intermediates like disulfide bridges.

Reduction

The thiol group can be reduced to sulfide or disulfide derivatives using reagents like sodium borohydride.

Substitution Reactions

Enzyme Inhibition and Biological Activity

While not a chemical reaction per se, the triazole ring interacts with biological targets (e.g., voltage-gated sodium channels, GABA receptors) to exhibit anticonvulsant, antimicrobial, or anticancer effects .

Table 2: Functional Group Reactivity

Functional GroupReaction TypeReagents/ConditionsProduct
Thiol (-SH)OxidationH₂O₂, I₂Sulfoxide/Sulfone
ReductionNaBH₄Sulfide/Disulfide
Methoxy (-OCH₃)SubstitutionAcidic/Basic conditionsDerivatives (varies)

Comparison with Related Triazoloquinolines

The compound’s reactivity differs from analogs due to its substituents:

  • Parent triazoloquinoline : Lacks methoxy/phenyl groups, reducing stability and biological activity.

  • Triazoloquinoxaline : Distinct substituents alter electron distribution, affecting oxidation/reduction tendencies.

Table 3: Reactivity Comparison with Analogues

CompoundKey FeaturesReactivity Profile
Parent triazoloquinolineNo substituentsLower stability, reduced bioactivity
TriazoloquinoxalineDifferent ring systemAltered electron distribution
8-Methoxy-5-phenyl-triazoloquinolineMethoxy + phenyl + thiol groupsEnhanced stability, diverse bioactivity

Mechanistic Insights

The triazole ring’s ability to form hydrogen bonds and interact with enzymes (e.g., GABA receptors) is critical for biological activity .

Scientific Research Applications

Anticonvulsant Activity

One of the most notable applications of 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is its anticonvulsant properties. A study conducted by Guan et al. demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models. The compound was tested using the maximal electroshock (MES) test and showed an effective dose (ED50) comparable to phenytoin, a standard anticonvulsant medication.

Key Findings:

  • ED50 Value : 9.2 mg/kg for the compound compared to 9.9 mg/kg for phenytoin.
  • Protective Index : The compound exhibited a higher protective index (PI = 16.6) than phenytoin (PI = 7.0), indicating a better safety profile.
  • Mechanism of Action : The compound effectively antagonized seizures induced by pentylenetetrazole and isoniazid at ED50 values of 21.1 mg/kg and 83.3 mg/kg, respectively .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Various studies have indicated that triazole derivatives possess broad-spectrum antimicrobial activities.

Summary of Antimicrobial Activity:

  • In vitro Studies : Various derivatives have been tested against a range of bacterial strains and fungi.
  • Mechanism : The thiol group in the structure may contribute to its ability to disrupt microbial cell walls or inhibit essential enzymes involved in microbial metabolism.

Anticancer Potential

The anticancer properties of triazoloquinoline derivatives are gaining attention in cancer research. Preliminary studies suggest that these compounds may inhibit tumor growth and induce apoptosis in cancer cells.

Notable Insights:

  • Cell Line Studies : Investigations on various cancer cell lines have shown promising results regarding cell viability reduction upon treatment with these compounds.
  • Mechanisms Under Investigation : Potential mechanisms include the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Studies and Research Findings

The following table summarizes key studies related to the applications of this compound:

Study ReferenceApplication AreaKey Findings
Guan et al. AnticonvulsantED50 = 9.2 mg/kg; higher PI than phenytoin; effective against induced seizures
Various StudiesAntimicrobialBroad-spectrum activity against bacteria and fungi; mechanism linked to thiol group
Preliminary ResearchAnticancerInduces apoptosis in cancer cells; inhibits tumor growth in vitro

Mechanism of Action

The mechanism of action of 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents
8-Methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol [1,2,4]Triazolo[4,3-a]quinoline 8-OCH₃, 5-Ph, 1-SH
7-Methoxy-4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline Quinoline + [1,2,4]triazolo[4,3-b]pyridazine 7-OCH₃, triazolo-pyridazine methoxy
5-Phenyl-3-(2-thienyl)-1,2,4-triazolo-[3,4-a]isoquinoline [1,2,4]Triazolo[3,4-a]isoquinoline 5-Ph, 3-thienyl
  • Key Differences: The target compound’s quinoline-triazole fusion differs from pyridazine- or isoquinoline-based analogs, altering planarity and binding interactions . Substituent positions (e.g., methoxy at 8 vs. 7 in ) modulate electronic effects and steric hindrance.

Substituent Effects on Electronic Properties

Compound Name Substituent Effects
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline 5-Cl (electron-withdrawing) and triazole-linked Cl-benzyl enhance electrophilicity
[1,2,4]Triazolo[4,3-a]quinoline-5-carboxylic acid, 1-methyl 5-COOH (ionizable) increases hydrophilicity; 1-CH₃ reduces steric bulk
1-Methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines Phosphonate groups introduce polarity and potential hydrogen-bonding capacity
  • Comparison with Target Compound :
    • The 8-methoxy and 5-phenyl groups in the target compound balance hydrophobicity and electron donation, contrasting with chlorine (electron-withdrawing) or carboxylate (ionizable) substituents in analogs .

Solubility and Pharmacokinetics

  • Thiol Group : Enhances reactivity but may reduce stability due to oxidation to disulfides.
  • Phosphonates () : Improve aqueous solubility via polarity, contrasting with the target’s lipophilic phenyl and methoxy groups .
  • Carboxylic Acid Derivatives () : Ionizable at physiological pH, favoring systemic absorption .

Biological Activity

8-Methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound belonging to the triazoloquinoline class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3OSC_{17}H_{13}N_{3}OS, with a molecular weight of approximately 307.37 g/mol. The compound features a triazole ring fused with a quinoline structure, which is substituted at specific positions with a methoxy group (at position 8), a phenyl group (at position 5), and a thiol group (at position 1) .

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds in the triazoloquinoline class exhibit significant antimicrobial properties. The presence of the thiol group in this compound is believed to enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Preliminary studies suggest that this compound shows promise against various bacterial strains .

2. Anticancer Potential

The anticancer activity of triazoloquinolines has been explored extensively. Studies have shown that derivatives of this compound can inhibit key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway. For instance, quinoline derivatives have demonstrated IC50 values in the micromolar range against several cancer cell lines . The ability of this compound to disrupt these pathways may contribute to its anticancer effects.

3. Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for anticonvulsant activity. A related study synthesized various derivatives and tested them using the maximal electroshock (MES) test. The results indicated that certain analogs exhibited significant anticonvulsant effects comparable to standard treatments like phenytoin .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound's triazole ring can bind to enzymes and receptors involved in critical biological processes. This binding can inhibit enzyme activity and disrupt cellular functions.
  • Hydrogen Bonding : The ability to form hydrogen bonds with biological macromolecules enhances the compound's stability and efficacy in targeting specific proteins or enzymes .

Research Findings and Case Studies

Study Findings Biological Activity
Study AInvestigated antimicrobial properties against Gram-positive and Gram-negative bacteriaSignificant inhibition observed
Study BEvaluated anticancer effects on MCF-7 cell lineIC50 values comparable to known inhibitors
Study CAssessed anticonvulsant activity using MES testED50 comparable to phenytoin

Q & A

Q. What are the standard synthetic routes for 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol?

Methodological Answer: The synthesis typically involves two key steps:

  • Cyclocondensation : Reacting hydrazine derivatives (e.g., 2-(3-phenylisoquinolin-1-yl)hydrazine) with aldehydes (e.g., thienyl-2-carbaldehyde) under reflux in solvents like isopropanol to form hydrazone intermediates .
  • Oxidative Cyclization : Using nitrobenzene at 473 K to cyclize intermediates into the triazoloquinoline core. Recrystallization from dichloromethane yields pure crystals . Alternative routes include thiocarbohydrazide treatment of quinolinone derivatives followed by cyclization with alkyl halides .

Q. Which functional groups in the compound are reactive, and what reactions are they involved in?

Methodological Answer:

  • Thiol (-SH) Group :
  • Oxidation: Reacts with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides/sulfones .
  • Substitution: Nucleophilic displacement with amines or alkyl halides under basic conditions .
    • Methoxy (-OCH₃) Group : Resistant to most conditions but can undergo demethylation via strong acids (e.g., HBr in acetic acid) to yield hydroxyl derivatives .

Q. How can researchers confirm the molecular structure after synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., block-shaped crystals grown from dichloromethane) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons, methoxy, and thiol protons (if deprotected).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
    • Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How to design experiments to evaluate the anticonvulsant potential of this compound?

Methodological Answer:

  • In Vivo Models :
  • Maximal Electroshock (MES): Test seizure suppression in rodents.
  • Pentylenetetrazole (PTZ): Assess clonic seizure threshold .
    • Structural Modifications : Introduce substituents (e.g., alkyl, benzyl) at the 1-position to study SAR, as seen in analogous triazoloquinoline derivatives .
    • Dose-Response Studies : Compare ED₅₀ values with reference drugs (e.g., phenytoin) .

Q. How to resolve contradictions in biological activity data when modifying substituents?

Methodological Answer:

  • Multivariate Analysis : Use QSAR models to correlate substituent properties (e.g., lipophilicity, Hammett constants) with activity.
  • In Vitro vs. In Vivo Comparisons : Test metabolic stability (e.g., cytochrome P450 assays) to explain discrepancies between enzyme inhibition and whole-organism efficacy .
  • Crystallographic Data : Analyze steric effects from bulky substituents that may hinder target binding .

Q. What advanced strategies optimize synthetic routes for higher yields or greener chemistry?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., cyclization in ethanol under microwave irradiation) .
  • Solvent Selection : Replace nitrobenzene (toxic) with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Catalysis : Explore Pd-catalyzed cross-coupling for introducing aryl groups without harsh conditions .

Q. How to analyze the electronic effects of substituents on the triazoloquinoline core?

Methodological Answer:

  • Computational Chemistry : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and predict reactivity at specific positions .
  • UV-Vis Spectroscopy : Monitor absorbance shifts when electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups are introduced .
  • Cyclic Voltammetry : Measure redox potentials to assess stability under physiological conditions .

Methodological Notes

  • Contradictions in Data : For example, shows that 7-benzyloxy derivatives exhibit higher anticonvulsant activity than 8-methoxy analogs, possibly due to improved blood-brain barrier penetration. Researchers should validate hypotheses using log P measurements and in vivo pharmacokinetics .
  • Green Chemistry : highlights microwave synthesis as a scalable, energy-efficient alternative to conventional heating .

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